molecular formula C15H29NS B1345654 Tetradecyl isothiocyanate CAS No. 3224-48-4

Tetradecyl isothiocyanate

Cat. No. B1345654
CAS RN: 3224-48-4
M. Wt: 255.5 g/mol
InChI Key: PMVOXLZEOLARED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isothiocyanate compounds can be achieved through different methods. For example, tetraalkylammonium uranyl isothiocyanates were synthesized from aqueous solutions, and their structures were determined by single-crystal X-ray diffraction . Another synthesis method involves the reaction of amines with tetrapropylammonium tribromide to produce isothiocyanates . These methods indicate that isothiocyanates can be synthesized through reactions involving thiocyanate salts or by transforming amines using specific reagents.

Molecular Structure Analysis

The molecular structure of isothiocyanate compounds is characterized by the presence of the isothiocyanate group. The papers describe various isothiocyanate complexes with different central metal ions, such as uranyl , zinc , and cobalt [4, 7]. The coordination geometry around these metal ions can vary from tetrahedral to distorted octahedral, depending on the ligands and the metal center involved.

Chemical Reactions Analysis

Isothiocyanates participate in various chemical reactions due to their reactive functional group. The papers do not provide specific reactions of tetradecyl isothiocyanate, but they do describe the coordination of isothiocyanate ligands to metal centers, forming complexes with interesting properties such as luminescence and magnetic behavior [4, 7]. These reactions are crucial for the development of materials with potential applications in electronics and photonics.

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiocyanate compounds are influenced by their molecular structure. For instance, the zinc cadmium tetrathiocyanate exhibits nonlinear optical properties and has a UV transparency cutoff at 290 nm . The crystal structures of these compounds can exhibit weak interactions such as hydrogen bonds and π-π interactions, which can affect their stability and properties [4, 7]. The thermal stability and decomposition patterns of these compounds can be studied using techniques like thermogravimetric analysis .

Scientific Research Applications

  • Antimicrobial Activity

    • Field : Microbiology
    • Application : ITCs have been found to have antimicrobial properties against human pathogens .
    • Methods : The antimicrobial activity of ITCs is usually tested using disk diffusion assays, minimum inhibitory concentration (MIC) tests, and time-kill assays .
    • Results : While the results vary depending on the specific ITC and pathogen tested, many studies have found that ITCs can effectively inhibit the growth of various human pathogens .
  • Cancer Prevention

    • Field : Oncology
    • Application : ITCs have been found to have chemo-preventive properties against cancer .
    • Methods : The anticancer properties of ITCs are usually tested using in vitro cell culture experiments and in vivo animal models .
    • Results : Many studies have found that ITCs can inhibit the proliferation of cancer cells and induce apoptosis .
  • Food Preservation

    • Field : Food Science
    • Application : ITCs have been used as food preservatives .
    • Methods : ITCs can be applied directly to food or incorporated into food packaging materials .
    • Results : ITCs have been found to effectively inhibit the growth of foodborne pathogens and extend the shelf life of various food products .
  • Sustainable Synthesis

    • Field : Green Chemistry
    • Application : A more sustainable synthesis of ITCs has been developed using amine catalyzed sulfurization of isocyanides with elemental sulfur .
    • Methods : This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as CyreneTM or γ-butyrolactone (GBL) under moderate heating (40 C) .
    • Results : This straightforward procedure was shown by converting 20 different isocyanides under catalytic conditions, while obtaining moderate to high yields (34–95%) .
  • Pharmacological Properties

    • Field : Pharmacology
    • Application : ITCs have been reported to exhibit a wide range of pharmacological properties .
    • Methods : The pharmacological properties of ITCs are usually tested using in vitro cell culture experiments and in vivo animal models .
    • Results : ITCs have been found to exhibit antioxidant, antimicrobial, antibacterial, anti-inflammatory, and antifeedant properties .
  • Sustainable Synthesis

    • Field : Green Chemistry
    • Application : A more sustainable synthesis of ITCs has been developed using amine catalyzed sulfurization of isocyanides with elemental sulfur .
    • Methods : This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as CyreneTM or γ-butyrolactone (GBL) under moderate heating (40 C) .
    • Results : This straightforward procedure was shown by converting 20 different isocyanides under catalytic conditions, while obtaining moderate to high yields (34–95%) .
  • Pharmacological Properties

    • Field : Pharmacology
    • Application : ITCs have been reported to exhibit a wide range of pharmacological properties .
    • Methods : The pharmacological properties of ITCs are usually tested using in vitro cell culture experiments and in vivo animal models .
    • Results : ITCs have been found to exhibit antioxidant, antimicrobial, antibacterial, anti-inflammatory, and antifeedant properties .

Safety And Hazards

Isothiocyanates, including Tetradecyl isothiocyanate, can be hazardous. They are flammable and can be toxic if swallowed or in contact with skin . They can cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

1-isothiocyanatotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17/h2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVOXLZEOLARED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185997
Record name Tetradecyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetradecyl isothiocyanate

CAS RN

3224-48-4
Record name Tetradecyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003224484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradecyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Li, B Wu, W Zheng - Bioorganic & Medicinal Chemistry Letters, 2019 - Elsevier
In the current study, two cyclic tripeptides respectively harboring a thiourea-type and a carboxamide-type of catalytic mechanism-based sirtuin inhibitory warheads as the central residue …
Number of citations: 19 www.sciencedirect.com
J Liu, W Zheng - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
… a SPPS with an orthogonal deprotection of the Mtt protecting group on the lysine side chain, followed by the reaction of the exposed free amino group with 1-tetradecyl isothiocyanate. …
Number of citations: 23 pubs.rsc.org
AF McKay, DL Garmaise, R Gaudry… - Journal of the …, 1959 - ACS Publications
A number of substituted amines were converted to the corresponding isothiocyanates which were evaluated as bacteriostats. Some of the amines were prepared by the Gabriel …
Number of citations: 67 pubs.acs.org

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